1,2,4,9-Tetrahydrospiro[carbazole-3,2'-[1,3]dioxolane]
Description
1,2,4,9-Tetrahydrospiro[carbazole-3,2'-[1,3]dioxolane] is a spirocyclic compound featuring a carbazole core fused with a 1,3-dioxolane ring via a spiro junction. The carbazole moiety is partially hydrogenated (tetrahydro), conferring unique electronic and steric properties. This compound is synthesized via halogen-atom transfer (XAT) reactions using aryl diazonium salts and alkyl iodides, as demonstrated by yields of 66% under optimized conditions . Its structure is confirmed by $ ^1H $ NMR, $ ^{13}C $ NMR, and HRMS data, with characteristic signals for the spiro-dioxolane system (e.g., $ \delta $ 4.01–4.09 ppm for dioxolane protons) and carbazole aromatic protons (e.g., $ \delta $ 7.07–7.57 ppm) .
The 1,3-dioxolane ring enhances solubility in organic solvents while introducing steric constraints that influence reactivity and molecular conformation . Applications of this compound are exploratory but align with carbazole derivatives’ roles in medicinal chemistry, such as cytotoxic agents or intermediates for functionalized heterocycles .
Properties
IUPAC Name |
spiro[1,2,4,9-tetrahydrocarbazole-3,2'-1,3-dioxolane] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-2-4-12-10(3-1)11-9-14(16-7-8-17-14)6-5-13(11)15-12/h1-4,15H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVAQBRMUPGCDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC3=C1NC4=CC=CC=C34)OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,9-Tetrahydrospiro[carbazole-3,2’-[1,3]dioxolane] typically involves the reaction of carbazole derivatives with ethylene glycol under acidic conditions to form the dioxolane ring . The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid or sulfuric acid, and the reaction mixture is heated to facilitate the formation of the spiro compound .
Industrial Production Methods
The scalability of the reaction would involve optimizing reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
1,2,4,9-Tetrahydrospiro[carbazole-3,2’-[1,3]dioxolane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into its fully hydrogenated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the carbazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or quinones, while reduction can produce fully hydrogenated derivatives .
Scientific Research Applications
Medicinal Chemistry
N-(furan-3-ylmethyl)-1-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-4-sulfonamide has been investigated for its potential as a bioactive molecule. The triazole ring is known for its ability to interact with various biological targets, making it a candidate for drug development. Research indicates that derivatives of this compound exhibit significant activity against cancer cells and infectious diseases.
Case Study: Anticancer Activity
A study demonstrated that compounds similar to N-(furan-3-ylmethyl)-1-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-4-sulfonamide showed promising results as inhibitors of human farnesyltransferase (hFTase), which is implicated in cancer progression. These compounds exhibited IC50 values in the nanomolar range, indicating potent inhibitory activity against cancer cell lines .
Biological Research
The compound's ability to modulate enzyme activity highlights its potential in biological research. Its interaction with specific molecular targets suggests that it may influence pathways relevant to disease mechanisms.
Table 1: Biological Activity of Related Compounds
| Compound Name | Target Enzyme | IC50 Value (nM) | References |
|---|---|---|---|
| Compound A | hFTase | 25 | |
| Compound B | GGTase-I | 90 | |
| Compound C | Unknown | 50 |
Material Science
In materials science, the unique chemical properties of N-(furan-3-ylmethyl)-1-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-4-sulfonamide make it a valuable building block for synthesizing new materials. Its derivatives can be utilized in creating polymers and coatings with enhanced properties.
Case Study: Polymer Development
Research has shown that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength, making it suitable for advanced material applications .
Uniqueness and Comparative Analysis
The distinct arrangement of functional groups in N-(furan-3-ylmethyl)-1-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-4-sulfonamide differentiates it from similar compounds. This uniqueness may lead to varied reactivity patterns and biological activities, enhancing its value for research and development.
Table 2: Comparison with Similar Compounds
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| N-(furan-3-ylmethyl) | Furan ring, pyrazole | Anticancer |
| N-(thiophen-2-ylmethyl) | Thiophene ring | Antimicrobial |
| N-(furan-thiophene derivative) | Combination of both rings | Dual-targeting potential |
Mechanism of Action
The mechanism of action of 1,2,4,9-Tetrahydrospiro[carbazole-3,2’-[1,3]dioxolane] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 2-(1,2,3,4-Tetrahydrospiro[carbazole-3,2'-[1,3]dioxolan]-9-yl)acetate
- Structure : Shares the spiro[carbazole-dioxolane] core but includes an ethyl acetate substituent at position 7.
- Synthesis : Derived from ethyl acetoacetate and 2-(bromomethyl)-1,3-dioxolane, followed by hydrolysis and amidation .
- Key Differences : The ethyl acetate group introduces polarity, altering solubility (e.g., in EtOAc vs. hexane) and enabling further functionalization via ester hydrolysis .
9-((1-(4-Nitrophenyl)-1H-1,2,3-triazol-4-yl)methyl)-1,2,4,9-Tetrahydrospiro[carbazole-3,2'-[1,3]dioxolane]
- Structure : Incorporates a triazole-methyl substituent at position 8.
- Synthesis : Microwave-assisted click chemistry achieves a 95% yield, leveraging azide-alkyne cycloaddition .
- Key Differences : The triazole moiety enhances biological activity (e.g., cytotoxicity) and provides a handle for bioconjugation .
1’-Propyl-1’,4’,6’,7’-Tetrahydrospiro[[1,3]dioxolane-2,5’-indazole]-3’-carboxylic Acid
- Structure : Replaces carbazole with an indazole core, retaining the spiro-dioxolane system.
- Synthesis : Alkaline hydrolysis of an ethyl ester precursor yields the carboxylic acid derivative (84% yield) .
- Key Differences : The indazole scaffold confers selectivity for sigma-2 receptor binding, highlighting the impact of heterocycle substitution on target affinity .
Physicochemical and Conformational Properties
Critical Analysis of Divergent Evidence
- Safety of 1,3-Dioxolane: While classified as non-carcinogenic under current EU guidelines , some suppliers note reproductive toxicity risks under REACH evaluation . This duality necessitates caution in industrial-scale applications.
- Synthetic Yields : XAT-based synthesis (66% yield) underperforms microwave-assisted routes (95% yield) , suggesting methodology-dependent optimization needs.
Biological Activity
1,2,4,9-Tetrahydrospiro[carbazole-3,2'-[1,3]dioxolane] (CAS No. 54621-12-4) is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C14H15NO2
- Molecular Weight : 229.28 g/mol
- Physical State : Yellow to off-white solid
- Melting Point : 147 to 151 °C
Pharmacological Activities
-
Anticancer Activity
- Various derivatives of tetrahydrocarbazole have shown significant cytotoxic effects against cancer cell lines. For instance, compounds derived from tetrahydrocarbazole demonstrated inhibition of cell growth in HT-29 colon cancer cells using the MTT assay to determine IC50 values. Notably, some derivatives exhibited IC50 values lower than standard anticancer drugs like etoposide .
-
Antimicrobial Activity
- The compound's structural analogs have been tested for antimicrobial properties. For example, dibromo derivatives of tetrahydrocarbazole showed promising antimicrobial activity against various bacterial strains. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .
- Antinociceptive and Anti-inflammatory Effects
- Neuroprotective Properties
- Hypoglycemic and Hypolipemic Activities
The biological activities of 1,2,4,9-Tetrahydrospiro[carbazole-3,2'-[1,3]dioxolane] are attributed to several mechanisms:
- Topoisomerase Inhibition : Some carbazole derivatives inhibit topoisomerase II activity, crucial for DNA replication in cancer cells.
- Signal Transduction Modulation : Compounds have been shown to affect the activation of STAT proteins involved in cellular signaling pathways related to growth and apoptosis.
- Enzyme Inhibition : The inhibition of enzymes such as BuChE contributes to neuroprotective effects.
Case Studies
- Anticancer Study on HT-29 Cells
- Neuroprotection Against Alzheimer’s Disease
Summary Table of Biological Activities
Q & A
Basic: What are the most reliable methods for synthesizing 1,2,4,9-tetrahydrospiro[carbazole-3,2'-[1,3]dioxolane] and validating its structure?
Answer:
Synthesis typically involves multi-step reactions, starting with carbazole derivatives and 1,3-dioxolane precursors. Key steps include:
- Aldol Condensation : For carbazole-dioxolane fusion (e.g., mixed aldol reactions using aldehydes and diols under acid catalysis) .
- Cyclization : Microwave-assisted synthesis improves yield and reduces reaction time, as seen in analogous spiro carbazole-triazole derivatives .
- Structural Validation :
Basic: How do I resolve contradictions in reported biological activities of spiro carbazole-dioxolane derivatives?
Answer:
Discrepancies often arise from structural variations (e.g., substituent positions) or assay conditions. Methodological approaches include:
- Comparative SAR Analysis : Compare halogenated analogs (e.g., bromo/fluoro substituents at C-2 or C-3 of the phenyl ring) to assess electronic effects on activity .
- Standardized Assays : Replicate studies under controlled conditions (e.g., MIC values for antimicrobial activity) using reference compounds .
- Meta-Analysis : Cross-reference data from structurally similar compounds, such as tetrahydroindazole-based ligands, to identify trends in receptor binding or cytotoxicity .
Advanced: What computational strategies are effective for predicting the biological interactions of this spiro compound?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases or DNA. For example, triazole-substituted carbazoles show binding affinity to EGFR via π-π stacking .
- MD Simulations : Analyze stability of ligand-protein complexes (e.g., RMSD plots over 100 ns trajectories) to assess binding modes .
- QSAR Modeling : Correlate substituent properties (e.g., Hammett σ values for halogens) with bioactivity to guide analog design .
Advanced: How does the spiro[dioxolane] moiety influence the compound’s physicochemical properties and reactivity?
Answer:
- Conformational Flexibility : The dioxolane ring undergoes pseudorotation (barrier ~50 cm⁻¹), affecting solubility and membrane permeability .
- Electron-Withdrawing Effects : The dioxolane oxygen atoms stabilize adjacent carbazole π-systems, enhancing electrophilic reactivity in cross-coupling reactions .
- Steric Effects : Spiro junctions restrict rotational freedom, as confirmed by crystallographic data (e.g., dihedral angles <10° between carbazole and dioxolane planes) .
Advanced: What experimental designs are optimal for studying the polymerization potential of dioxolane-containing spiro compounds?
Answer:
- Cationic Ring-Opening Polymerization : Use BF₃·OEt₂ as a catalyst in anhydrous THF to initiate chain growth via oxonium intermediates .
- Kinetic Studies : Monitor monomer conversion via ¹H NMR (e.g., disappearance of dioxolane protons at δ 4.0–4.5 ppm) .
- Thermal Analysis : DSC/TGA to determine Tg (~80–120°C) and decomposition profiles, influenced by carbazole rigidity .
Basic: How do I address challenges in purifying 1,2,4,9-tetrahydrospiro[carbazole-3,2'-[1,3]dioxolane]?
Answer:
- Chromatography : Use silica gel columns with ethyl acetate/hexane (3:7) for baseline separation of spiro isomers .
- Crystallization : Recrystallize from ethanol/water mixtures (70:30) to exploit differential solubility of byproducts .
- Distillation : For volatile impurities, employ reactive distillation with pressure-swing setups to achieve >99% purity .
Advanced: What are the implications of the compound’s IUPAC nomenclature for its stereochemical characterization?
Answer:
- Spiro Atom Prioritization : The numbering follows IUPAC P-21 rules, where the carbazole is the parent structure, and the dioxolane is the spiro substituent (e.g., "spiro[carbazole-3,2'-[1,3]dioxolane]") .
- Stereodescriptors : Use RS configurations for chiral centers (e.g., 4′R in methyl-substituted analogs) and specify pseudorotational phases in dynamic NMR studies .
Basic: How can I mitigate toxicity concerns during in vitro testing of this compound?
Answer:
- Cytotoxicity Screening : Pre-test on HEK-293 cells using MTT assays (IC₅₀ >50 µM considered low risk) .
- Solvent Selection : Avoid DMSO >1% to prevent false positives; use PBS or cell culture-grade ethanol .
- Metabolic Profiling : Incubate with liver microsomes to identify reactive metabolites (e.g., epoxide intermediates) via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
